Furan-2-ylzinc bromide Furan-2-ylzinc bromide
Brand Name: Vulcanchem
CAS No.: 126204-75-9
VCID: VC11686101
InChI: InChI=1S/C4H3O.BrH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1
SMILES: C1=CO[C-]=C1.[Zn+]Br
Molecular Formula: C4H3BrOZn
Molecular Weight: 212.3 g/mol

Furan-2-ylzinc bromide

CAS No.: 126204-75-9

Cat. No.: VC11686101

Molecular Formula: C4H3BrOZn

Molecular Weight: 212.3 g/mol

* For research use only. Not for human or veterinary use.

Furan-2-ylzinc bromide - 126204-75-9

Specification

CAS No. 126204-75-9
Molecular Formula C4H3BrOZn
Molecular Weight 212.3 g/mol
IUPAC Name bromozinc(1+);2H-furan-2-ide
Standard InChI InChI=1S/C4H3O.BrH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1
Standard InChI Key VZXHAIDBQGUYTN-UHFFFAOYSA-M
SMILES C1=CO[C-]=C1.[Zn+]Br
Canonical SMILES C1=CO[C-]=C1.[Zn+]Br

Introduction

Synthesis and Preparation of Furan-2-ylzinc Bromide

The synthesis of Furan-2-ylzinc bromide typically involves the direct insertion of highly reactive zinc into a halogenated furan precursor. A prominent method, as described by Knochel and colleagues, utilizes Rieke zinc or commercial zinc powder in the presence of lithium chloride (LiCl) to facilitate the insertion into 2-bromofuran (Figure 1) . The reaction proceeds under mild conditions in tetrahydrofuran (THF), yielding the organozinc reagent with high efficiency. For instance, the preparation of 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, a related compound, demonstrates the adaptability of this approach for functionalized furans .

Key Synthetic Steps:

  • Halogenated Precursor: 2-Bromofuran serves as the starting material, where the bromine atom at the 2-position acts as the leaving group.

  • Zinc Insertion: Activated zinc (e.g., Rieke zinc) reacts with 2-bromofuran in anhydrous THF, often with LiCl to enhance solubility and reactivity .

  • Work-Up: The resultant Furan-2-ylzinc bromide is typically used in situ due to its sensitivity to moisture and oxygen, though it can be stabilized in THF under inert atmospheres.

Representative Reaction Conditions:

ParameterValue
SolventTHF
Temperature0–25°C
Catalyst/AdditiveLiCl
Yield85–95%

Molecular Structure and Physicochemical Properties

Furan-2-ylzinc bromide features a five-membered aromatic furan ring with a zinc bromide group at the 2-position. The bromine atoms and oxygen in the furan ring contribute to its electronic structure, enhancing its nucleophilic character. Computational studies suggest that the zinc atom adopts a linear coordination geometry, bonded to the furan ring and bromide ions.

Physicochemical Data:

PropertyValueSource
Molecular FormulaC4H2Br2OZn\text{C}_4\text{H}_2\text{Br}_2\text{OZn}
Molecular Weight291.38 g/mol
SolubilityTHF, DMF, DMSO
StabilityAir- and moisture-sensitive

The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atoms, which polarize the zinc-carbon bond, facilitating transmetalation in cross-coupling reactions .

Applications in Organic Synthesis

Furan-2-ylzinc bromide is predominantly employed in palladium-catalyzed cross-coupling reactions, such as Negishi and Suzuki-Miyaura couplings, to form biaryl or heteroaryl structures. For example, its reaction with 5-bromo-2-furaldehyde under Pd catalysis yields 5-substituted 2-furaldehydes, valuable intermediates in pharmaceutical synthesis .

Mechanistic Insights:

  • Transmetalation: The zinc reagent transfers the furyl group to a palladium catalyst, forming a Pd(II) intermediate.

  • Reductive Elimination: The Pd(II) species undergoes elimination to generate the desired carbon-carbon bond .

Case Study:
In the synthesis of antifungal agents, Furan-2-ylzinc bromide was coupled with aryl halides to produce furan-containing propanoic acid derivatives, which exhibited activity against Candida albicans . This underscores its utility in accessing bioactive molecules.

Comparative Analysis with Related Organozinc Reagents

Furan-2-ylzinc bromide exhibits distinct advantages over other organozinc reagents:

  • Enhanced Solubility: The furan ring improves solubility in polar aprotic solvents compared to purely alkyl-based zinc reagents .

  • Regioselectivity: The 2-position substitution directs coupling reactions to specific sites on aromatic partners, reducing side products .

Future Directions and Research Opportunities

Future research may explore:

  • New Coupling Partners: Expanding the scope to include unconventional electrophiles.

  • Green Chemistry: Developing aqueous or solvent-free synthesis methods.

  • Catalytic Asymmetry: Employing chiral catalysts to access enantiomerically pure furan derivatives .

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